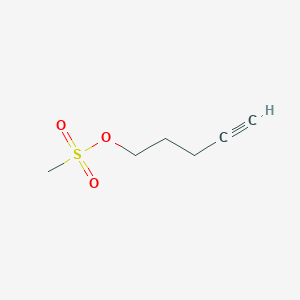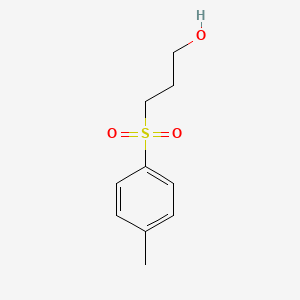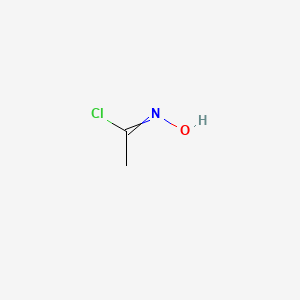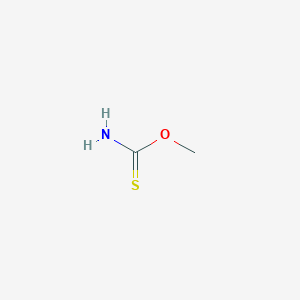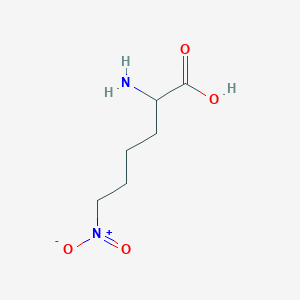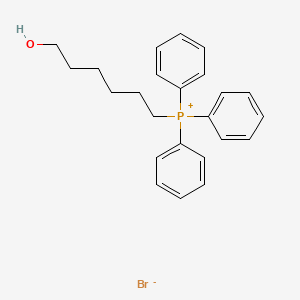
(6-hydroxyhexyl)triphenylphosphonium Bromide
概要
説明
(6-Hydroxyhexyl)triphenylphosphonium Bromide is a chemical compound with the molecular formula C₂₄H₂₈BrOP. It is a phosphonium salt that features a triphenylphosphonium group attached to a six-carbon chain with a terminal hydroxyl group. This compound is often used in various scientific research applications due to its unique properties.
科学的研究の応用
(6-Hydroxyhexyl)triphenylphosphonium Bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research has explored its potential in drug delivery systems, particularly for targeting drugs to mitochondria.
Industry: It is employed in the synthesis of other chemical compounds and materials.
作用機序
Target of Action
The primary target of (6-hydroxyhexyl)triphenylphosphonium bromide is the mitochondria in cells . The compound is designed to localize to the mitochondria, where it can interact with various components of the organelle .
Mode of Action
The compound contains a triphenylphosphonium (TPP) tag, which facilitates its cellular uptake and accumulation in the mitochondria . The TPP cations in the compound help it to localize to the mitochondria, where it can interact with its targets .
Pharmacokinetics
Its tpp tag likely facilitates its absorption and distribution to the mitochondria .
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Hydroxyhexyl)triphenylphosphonium Bromide typically involves the reaction of 6-bromohexan-1-ol with triphenylphosphine. The reaction is carried out in acetonitrile under reflux conditions for 48 hours in a nitrogen atmosphere . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
(6-Hydroxyhexyl)triphenylphosphonium Bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield hexanoic acid, while substitution reactions can produce various phosphonium salts.
類似化合物との比較
Similar Compounds
Triphenylphosphine Hydrobromide: Similar in structure but lacks the hexyl chain and hydroxyl group.
(6-Aminohexyl)triphenylphosphonium Bromide: Contains an amino group instead of a hydroxyl group, used for different targeting purposes.
Uniqueness
(6-Hydroxyhexyl)triphenylphosphonium Bromide is unique due to its combination of a triphenylphosphonium group and a hydroxyl-functionalized hexyl chain. This structure allows it to participate in a variety of chemical reactions and makes it particularly useful for mitochondrial targeting in biological studies.
特性
IUPAC Name |
6-hydroxyhexyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28OP.BrH/c25-20-12-1-2-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19,25H,1-2,12-13,20-21H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTJFZNHSTYUCD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28BrOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382793 | |
| Record name | Phosphonium, (6-hydroxyhexyl)triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68760-65-6 | |
| Record name | Phosphonium, (6-hydroxyhexyl)triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
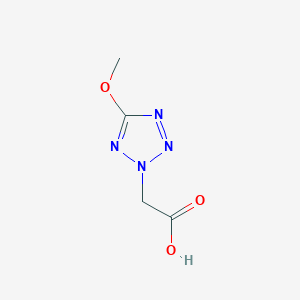
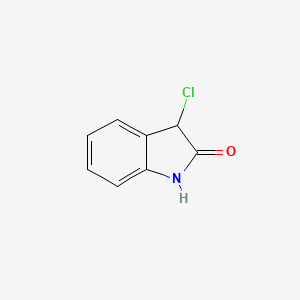
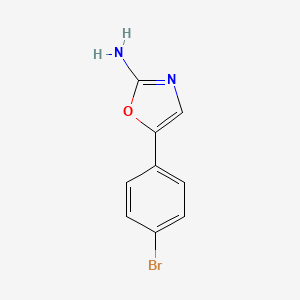
![4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B3055996.png)
